

Part 1: Selective Functionalization at the C-3 Position (C-I Bond)

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Compound of Interest

Compound Name: 2,6-Dichloro-3-iodopyridine

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The initial cross-coupling reaction is regioselectively performed at the most reactive C-3 iodo position. The Suzuki-Miyaura and Sonogashira reactions are commonly employed for the introduction of aryl/heteroaryl and alkynyl moieties, respectively.[2]

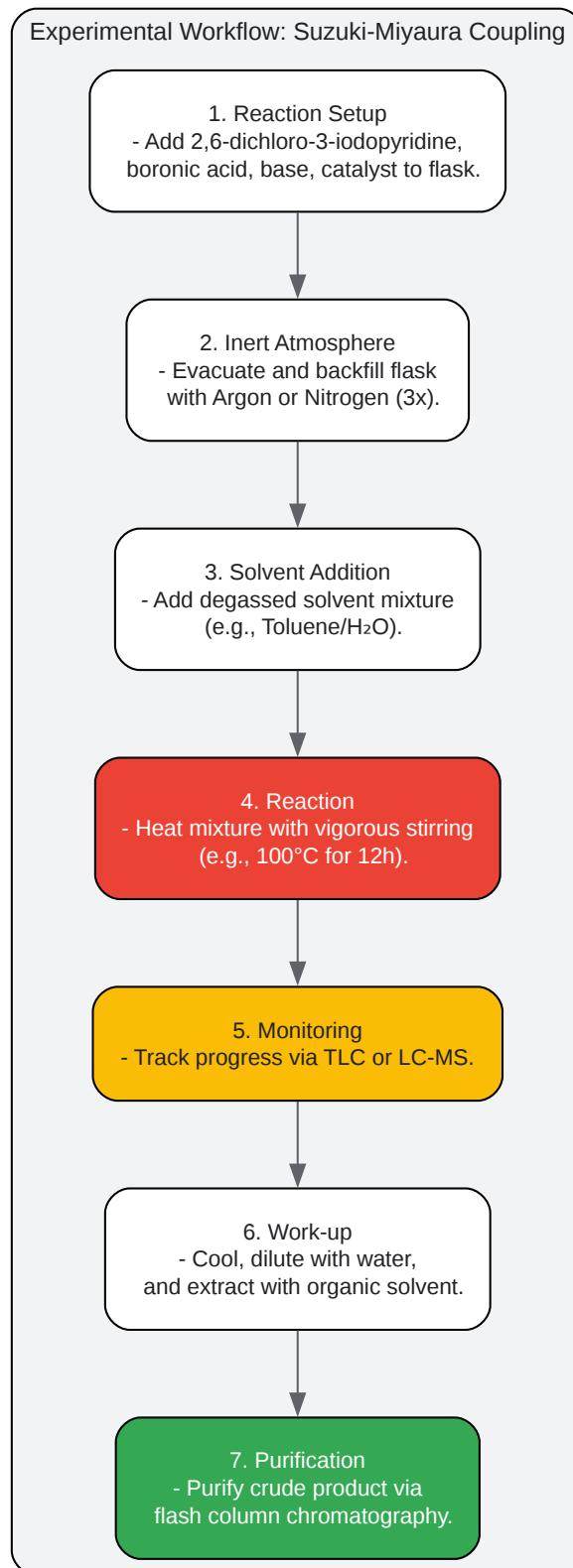
A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides.[4] It is widely used to introduce diverse aryl and heteroaryl substituents at the C-3 position of the pyridine ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C-3

Catalyst (mol%)	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Pd(PPh ₃) ₄ (5)	PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	100	12	~83[2][5]
Pd(dppf)Cl ₂ (3)	dppf	Na ₂ CO ₃	1,4-Dioxane/H ₂ O	90	8	Varies
Pd ₂ (dba) ₃ (2)	XPhos	K ₃ PO ₄	t-BuOH	80	16	Varies

Yields are representative and vary based on the specific boronic acid used.



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Caption: General workflow for Suzuki-Miyaura coupling at the C-3 position.

Protocol 1: Synthesis of 3-Aryl-2,6-dichloropyridine via Suzuki-Miyaura Coupling

- Materials:

- 2,6-Dichloro-3-iodopyridine (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[2]
- Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[2]
- Toluene and Degassed Water (e.g., 4:1 mixture)[2]
- Schlenk flask or microwave vial, magnetic stirrer, heating mantle, and condenser
- Inert atmosphere (Argon or Nitrogen)

- Procedure:

- Reaction Setup: To a dry Schlenk flask, add **2,6-dichloro-3-iodopyridine**, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[2]
- Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
- Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.[2]
- Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12 hours or until reaction completion as monitored by TLC or LC-MS.[2]
- Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-2,6-dichloropyridine product.

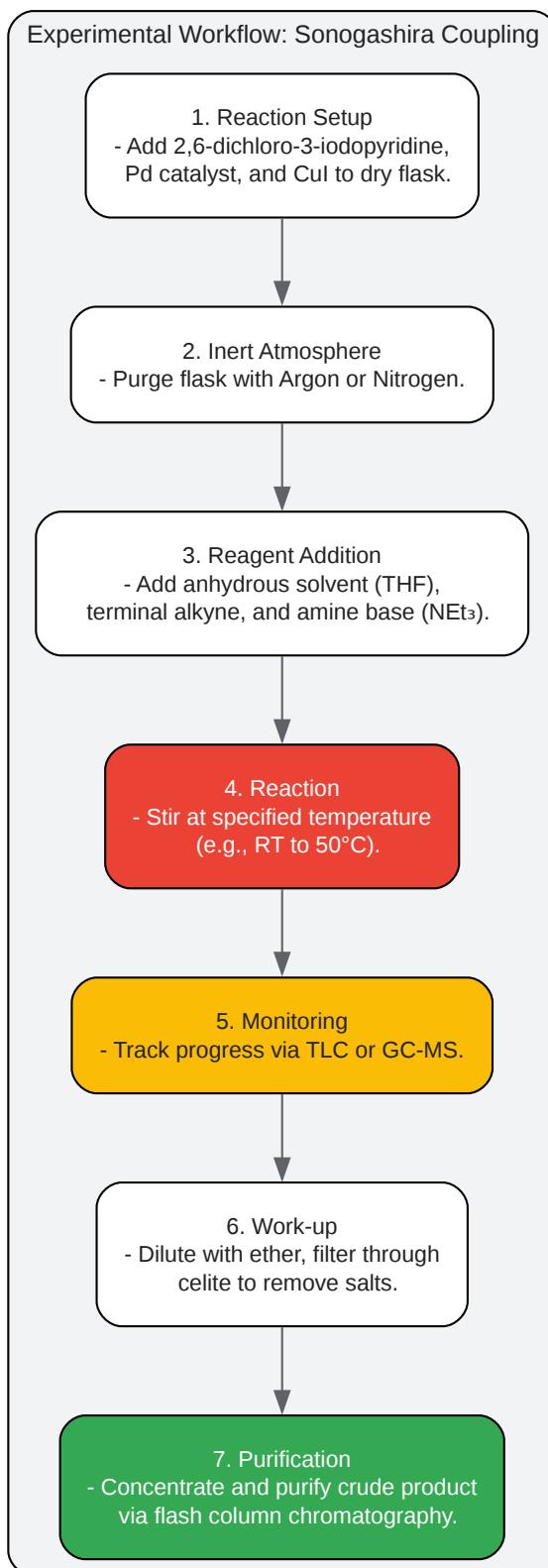
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.^[6]^[7] This reaction is ideal for introducing alkynyl functionalities at the C-3 position.

Table 2: Representative Conditions for Sonogashira Coupling at C-3

Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)
Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (2)	NEt ₃	THF	RT - 50	4-12
Pd(PPh ₃) ₄ (3)	CuI (3)	Diisopropylamine	Toluene	60	6
Pd(dppf)Cl ₂ (2)	CuI (4)	Cs ₂ CO ₃	Dioxane	80	12

Reaction conditions are general and may require optimization for specific alkynes.



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Caption: General workflow for Sonogashira coupling at the C-3 position.

Protocol 2: Synthesis of 2,6-Dichloro-3-(alkynyl)pyridine via Sonogashira Coupling

• Materials:

- **2,6-Dichloro-3-iodopyridine** (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$] (0.02 mmol, 2 mol%)[[2](#)]
- Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)[[2](#)]
- Triethylamine (NEt_3) (3.0 mmol, 3.0 equiv)[[2](#)]
- Anhydrous Tetrahydrofuran (THF)
- Schlenk flask, magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

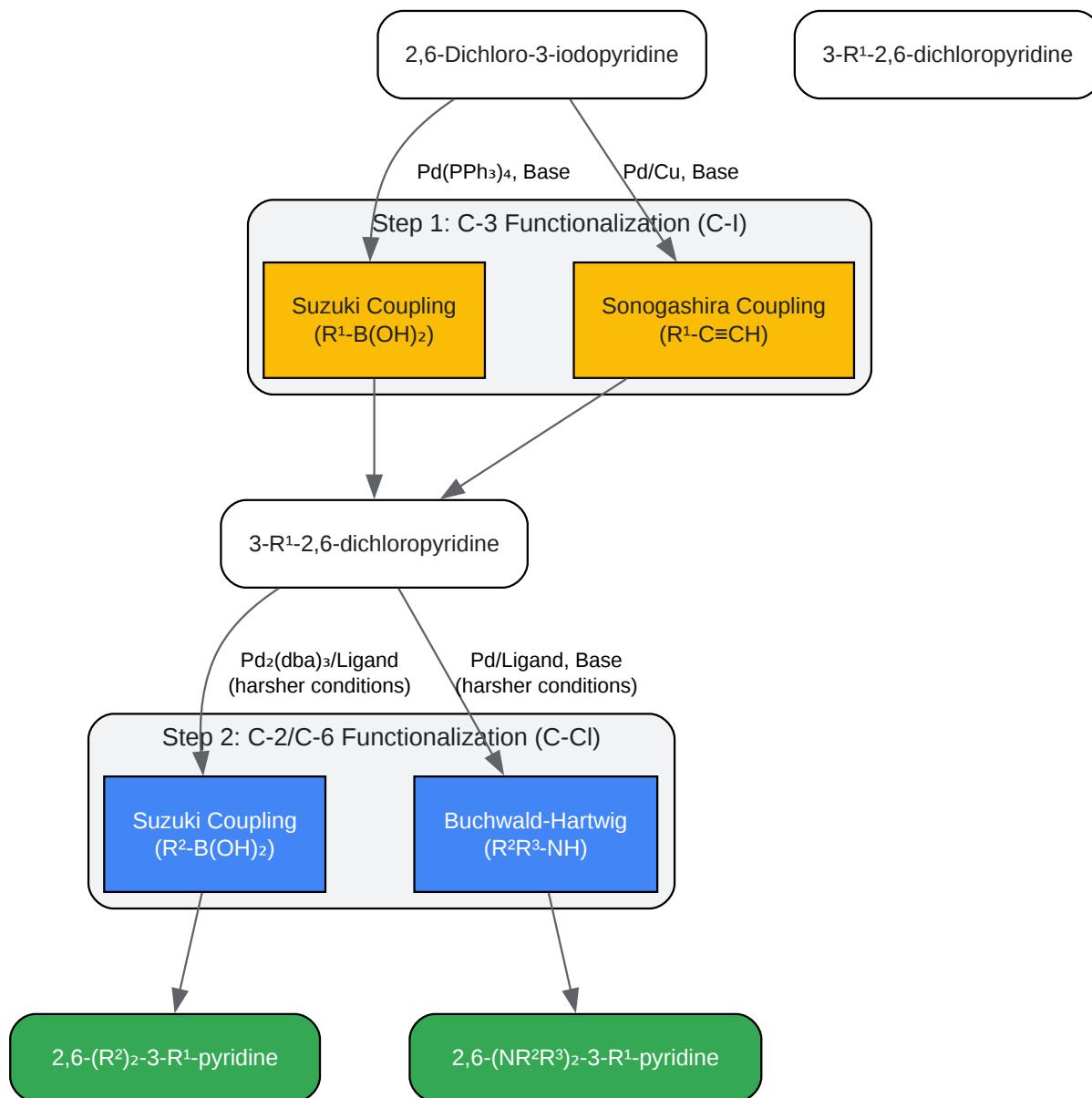
• Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **2,6-dichloro-3-iodopyridine**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .[[2](#)]
- Reagent Addition: Add anhydrous THF, followed by the terminal alkyne and triethylamine via syringe.[[2](#)]
- Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The optimal temperature depends on the alkyne's reactivity. Monitor progress by TLC or GC-MS.[[2](#)]
- Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove precipitated salts and wash the pad with ether.[[2](#)]
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Part 2: Functionalization at the C-2 and C-6 Positions (C-Cl Bonds)

Following the selective functionalization at C-3, the less reactive C-Cl bonds at the C-2 and C-6 positions can be targeted. These transformations typically require more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems, often employing bulky, electron-rich phosphine ligands.^[3] This allows for the introduction of a second and third set of substituents, leading to fully elaborated, unsymmetrical pyridines.

Common reactions for functionalizing the chloro positions include a second Suzuki-Miyaura coupling or a Buchwald-Hartwig amination to introduce nitrogen-based groups.^{[2][8]}



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Caption: General reaction pathways for sequential functionalization.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at C-2/C-6

- Materials:

- 3-Substituted-2,6-dichloropyridine (1.0 equiv)
- Primary or secondary amine (2.2-2.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2-4 mol%)
- Bulky phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)
- Strong base (e.g., NaOt-Bu , K_3PO_4 , 2.5-3.0 equiv)
- Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

- Procedure:
 - Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
 - Reagent Addition: Add the 3-substituted-2,6-dichloropyridine, the amine, and the anhydrous solvent.
 - Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS. Reaction times can be lengthy (12-24 h).
 - Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through celite. The filtrate is then washed, dried, and concentrated. The final product is purified by column chromatography.

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